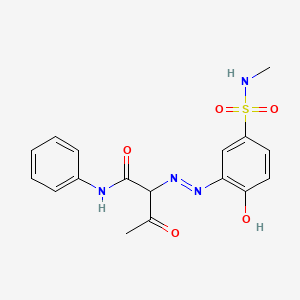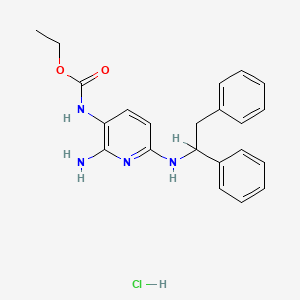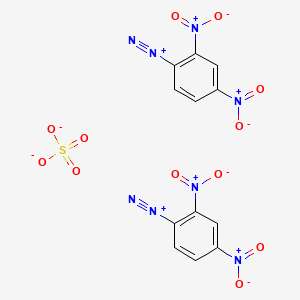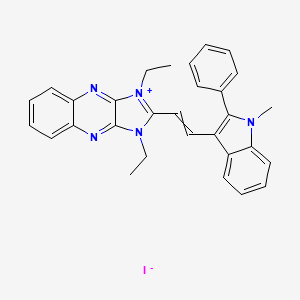
1H-Imidazo(4,5-b)quinoxalinium, 1,3-diethyl-2-(2-(1-methyl-2-phenyl-1H-indol-3-yl)ethenyl)-, iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Imidazo(4,5-b)quinoxalinium, 1,3-diethyl-2-(2-(1-methyl-2-phenyl-1H-indol-3-yl)ethenyl)-, iodide is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of an imidazoquinoxalinium core, which is further substituted with various functional groups, including an indole moiety. The iodide ion serves as a counterion to balance the charge of the cationic imidazoquinoxalinium structure.
Preparation Methods
The synthesis of 1H-Imidazo(4,5-b)quinoxalinium, 1,3-diethyl-2-(2-(1-methyl-2-phenyl-1H-indol-3-yl)ethenyl)-, iodide involves multiple steps, starting from readily available precursors. The synthetic route typically includes the following steps:
Formation of the imidazoquinoxalinium core: This step involves the cyclization of appropriate diamines with carbonyl compounds under acidic conditions to form the imidazoquinoxalinium ring system.
Substitution reactions: The core structure is then subjected to various substitution reactions to introduce the ethyl and indole groups. These reactions often require the use of strong bases or nucleophiles to achieve the desired substitutions.
Final iodide formation:
Industrial production methods for this compound may involve optimization of reaction conditions to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
1H-Imidazo(4,5-b)quinoxalinium, 1,3-diethyl-2-(2-(1-methyl-2-phenyl-1H-indol-3-yl)ethenyl)-, iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as halides or amines replace specific functional groups on the molecule.
Addition: The compound can participate in addition reactions with electrophiles, leading to the formation of addition products.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions to optimize reaction rates and yields.
Scientific Research Applications
1H-Imidazo(4,5-b)quinoxalinium, 1,3-diethyl-2-(2-(1-methyl-2-phenyl-1H-indol-3-yl)ethenyl)-, iodide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials, including dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of 1H-Imidazo(4,5-b)quinoxalinium, 1,3-diethyl-2-(2-(1-methyl-2-phenyl-1H-indol-3-yl)ethenyl)-, iodide involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes, receptors, and proteins, modulating their activity and leading to specific biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1H-Imidazo(4,5-b)quinoxalinium, 1,3-diethyl-2-(2-(1-methyl-2-phenyl-1H-indol-3-yl)ethenyl)-, iodide can be compared with other similar compounds, such as:
Imidazoquinoxalines: These compounds share the imidazoquinoxalinium core but differ in their substitution patterns and functional groups.
Indole derivatives: Compounds containing the indole moiety, which may have similar biological activities but different chemical properties.
Quinoxaline derivatives: These compounds have the quinoxaline core and may exhibit similar chemical reactivity and biological activities.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in various fields of research and industry.
Properties
CAS No. |
25078-74-4 |
|---|---|
Molecular Formula |
C30H28IN5 |
Molecular Weight |
585.5 g/mol |
IUPAC Name |
1,3-diethyl-2-[2-(1-methyl-2-phenylindol-3-yl)ethenyl]imidazo[4,5-b]quinoxalin-3-ium;iodide |
InChI |
InChI=1S/C30H28N5.HI/c1-4-34-27(35(5-2)30-29(34)31-24-16-10-11-17-25(24)32-30)20-19-23-22-15-9-12-18-26(22)33(3)28(23)21-13-7-6-8-14-21;/h6-20H,4-5H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
VDPPMUDLRMHABG-UHFFFAOYSA-M |
Canonical SMILES |
CCN1C(=[N+](C2=NC3=CC=CC=C3N=C21)CC)C=CC4=C(N(C5=CC=CC=C54)C)C6=CC=CC=C6.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


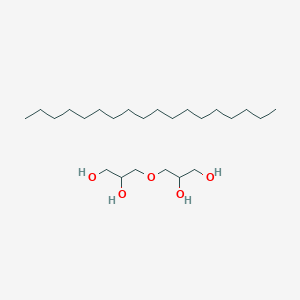
![4,4'-veratrylidenebis[N,N-diethyl-m-toluidine]](/img/structure/B13747058.png)

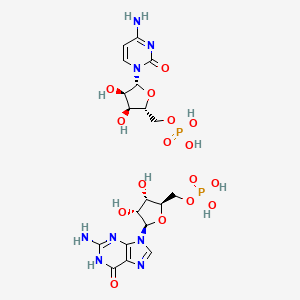

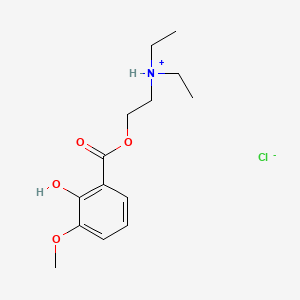
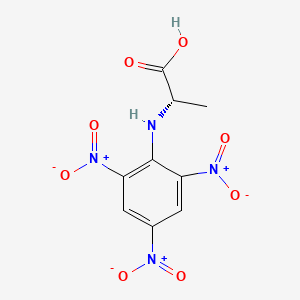
![Methyl 2-[3-(2,5-dimethylphenyl)propyl]-6-methoxybenzoate](/img/structure/B13747089.png)
![Dimethyl-[2-(4,4,6-trimethyl-[1,3,2]dioxaborinan-2-yloxy)-ethyl]-amine](/img/structure/B13747097.png)

![2-[(2-Fluorophenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B13747119.png)
